2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride
Overview
Description
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride is a chemical compound with the molecular formula C21H26ClNO. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its role in various chemical reactions and its utility in research and development.
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is known to be used in asymmetric Mannich reactions by α-silyl controlled aminomethylation of ketones . This suggests that it may interact with its targets through aminomethylation, potentially altering their function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride typically involves the reaction of cyclohexanone with dibenzylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in asymmetric Mannich reactions by α-silyl controlled aminomethylation of ketones.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-((Dibenzylamino)methyl)cyclohexanone: The non-hydrochloride form of the compound.
N,N-Dibenzylcyclohexanone: A related compound with similar structural features.
Cyclohexanone derivatives: Various derivatives of cyclohexanone with different substituents.
Uniqueness
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in certain chemical reactions and industrial applications .
Properties
IUPAC Name |
2-[(dibenzylamino)methyl]cyclohexan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.ClH/c23-21-14-8-7-13-20(21)17-22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLHJZKKRMZUPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327453 | |
Record name | 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102596-84-9 | |
Record name | 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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